molecular formula C19H21FN2O4S B4476077 5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4476077
M. Wt: 392.4 g/mol
InChI Key: WHBOHSKIXYHMSL-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a sulfonamide group, along with a pyrrolidinylmethylphenyl moiety. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the fluorine, methoxy, and sulfonamide groups, as well as the pyrrolidinylmethylphenyl moiety. Common synthetic routes may include:

    Fluorination: Introduction of the fluorine atom at the desired position on the benzene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Sulfonamidation: Formation of the sulfonamide group through the reaction of the corresponding sulfonyl chloride with an amine.

    Pyrrolidinylmethylation: Introduction of the pyrrolidinylmethylphenyl moiety through a series of reactions involving the formation of the pyrrolidine ring and its subsequent attachment to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxy-5-nitroaniline: Similar structure with a nitro group instead of a sulfonamide group.

    5-Fluoro-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of a sulfonamide group.

    5-Fluoro-2-(methoxymethoxy)phenylboronic acid: Similar structure with a boronic acid group instead of a sulfonamide group.

Uniqueness

5-Fluoro-2-methoxy-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-17-9-8-16(20)11-18(17)27(24,25)21-12-14-4-6-15(7-5-14)13-22-10-2-3-19(22)23/h4-9,11,21H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBOHSKIXYHMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

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